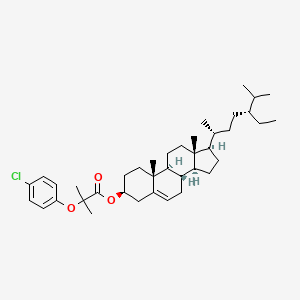

Sitofibrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

55902-94-8 |

|---|---|

Molecular Formula |

C39H59ClO3 |

Molecular Weight |

611.3 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(4-chlorophenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C39H59ClO3/c1-9-27(25(2)3)11-10-26(4)33-18-19-34-32-17-12-28-24-31(20-22-38(28,7)35(32)21-23-39(33,34)8)42-36(41)37(5,6)43-30-15-13-29(40)14-16-30/h12-16,25-27,31-35H,9-11,17-24H2,1-8H3/t26-,27-,31+,32+,33-,34+,35+,38+,39-/m1/s1 |

InChI Key |

AKGJIVJDHCUPMI-ISMOLGHHSA-N |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C(C)(C)OC5=CC=C(C=C5)Cl)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)(C)OC5=CC=C(C=C5)Cl)C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Molecular Action of Sitofibrate on PPAR-alpha

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the molecular mechanism by which sitofibrate, a member of the fibrate class of hypolipidemic agents, exerts its therapeutic effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha).

Core Mechanism of Action: PPAR-alpha Activation

This compound's primary mechanism of action is centered on its function as a potent agonist for PPAR-alpha, a ligand-activated transcription factor highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle.[1][2] The activation of PPAR-alpha by this compound initiates a cascade of molecular events that ultimately leads to a significant modulation of lipid metabolism.

The process begins with this compound binding to the ligand-binding domain (LBD) of PPAR-alpha.[3] This binding induces a conformational change in the receptor, which facilitates its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[1][4] This newly formed PPAR-alpha/RXR heterodimer then translocates to the nucleus, where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

Upon binding to a PPRE, the ligand-activated PPAR-alpha/RXR complex recruits a suite of co-activator proteins. This action displaces co-repressor complexes that are typically bound to the unliganded receptor, thereby maintaining the target genes in a silent state. The recruitment of co-activators initiates the assembly of the transcriptional machinery, leading to the upregulation of genes involved in multiple facets of lipid metabolism.

Figure 1. this compound's PPAR-alpha signaling pathway.

Quantitative Analysis of Fibrate-PPAR-alpha Interaction

While specific quantitative data for this compound is limited in publicly accessible literature, data from other fibrates, such as fenofibric acid (the active metabolite of fenofibrate), provide valuable insights into the potency and efficacy of this drug class. Fibrates are known to be high-affinity ligands for PPAR-alpha.

| Parameter | Fibrate Example | Value | Target Gene | Cell/System |

| EC50 | Fenofibric Acid | 9.47 µM | PPAR-alpha Activation | Reporter Assay |

| Binding Affinity (Kd) | Unsaturated Fatty Acyl-CoAs | 1-14 nM | PPAR-alpha | Direct Fluorescence Binding |

| Gene Upregulation | Clofibrate | Moderately Increased | Various PPAR-alpha targets | Pig Liver & Adipose Tissue |

| Gene Upregulation | Fenofibrate | Decreased (38-66%) | NPC1L1 mRNA & protein | Mouse Small Intestine |

Experimental Protocols: Luciferase Reporter Gene Assay

A standard method to quantify the activation of PPAR-alpha by a compound like this compound is the luciferase reporter gene assay.

Objective: To determine the dose-dependent activation of human PPAR-alpha by this compound.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Transfection: Cells are co-transfected with two plasmids:

-

An expression vector containing the full-length human PPAR-alpha gene.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPRE.

-

-

Treatment: Post-transfection, cells are treated with varying concentrations of this compound (or a vehicle control, typically DMSO).

-

Incubation: Cells are incubated for 24-48 hours to allow for PPAR-alpha activation and subsequent luciferase expression.

-

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency. The fold activation relative to the vehicle control is calculated, and an EC50 value is determined by fitting the dose-response data to a non-linear regression curve.

Figure 2. Workflow for a PPAR-alpha luciferase reporter assay.

Downstream Physiological Effects

The activation of PPAR-alpha by this compound leads to the transcriptional regulation of a broad array of genes, resulting in several beneficial physiological effects on lipid metabolism:

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding enzymes for mitochondrial and peroxisomal beta-oxidation (e.g., Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (ACOX)), leading to increased catabolism of fatty acids.

-

Reduced Plasma Triglycerides: Increased expression of Lipoprotein Lipase (LPL) and decreased expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL. This enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons).

-

Increased HDL Cholesterol: Increased expression of Apolipoprotein A-I (ApoA-I) and ApoA-II, the major protein components of High-Density Lipoprotein (HDL), contributing to reverse cholesterol transport.

-

Anti-inflammatory Effects: PPAR-alpha activation can also exert anti-inflammatory effects by negatively interfering with pro-inflammatory signaling pathways, such as NF-κB.

References

An In-depth Technical Guide to the Conceptual Chemical Entity: Sitofibrate

Introduction

The term "Sitofibrate" does not correspond to a recognized single chemical entity with a registered CAS number or a standardized IUPAC name in major chemical databases. It is hypothesized that "this compound" represents a conceptual combination therapy or a co-formulation involving a fibrate drug and sitosterol. Fibrates are a class of amphipathic carboxylic acids that are used for their lipid-modifying effects, primarily in the treatment of hypertriglyceridemia. Sitosterol is a plant-derived sterol known for its ability to inhibit cholesterol absorption. This guide will provide a detailed technical overview of the components that would conceptually constitute "this compound," focusing on a representative fibrate, Fenofibrate, and β-sitosterol.

Section 1: Chemical Structure and Properties

The chemical identity of "this compound" is presumed to be a combination of a fibrate and sitosterol. Below are the details for Fenofibrate and β-sitosterol.

1.1 Fenofibrate

Fenofibrate is a widely used fibric acid derivative.[1][2]

-

IUPAC Name: propan-2-yl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate

-

CAS Number: 49562-28-9

-

Chemical Formula: C₂₀H₂₁ClO₄

-

Molecular Weight: 360.8 g/mol

Table 1: Physicochemical Properties of Fenofibrate

| Property | Value |

| Melting Point | 79-82 °C |

| Solubility | Practically insoluble in water |

| pKa | Not applicable (ester) |

| LogP | 5.25 |

1.2 β-Sitosterol

β-Sitosterol is one of several phytosterols with a chemical structure similar to that of cholesterol.

-

IUPAC Name: (3β)-Stigmast-5-en-3-ol

-

CAS Number: 83-46-5

-

Chemical Formula: C₂₉H₅₀O

-

Molecular Weight: 414.7 g/mol

Table 2: Physicochemical Properties of β-Sitosterol

| Property | Value |

| Melting Point | 136-140 °C |

| Solubility | Insoluble in water; soluble in chloroform, ethanol |

| pKa | Not applicable (alcohol) |

| LogP | 8.9 |

Section 2: Mechanism of Action and Signaling Pathways

The therapeutic effect of a conceptual "this compound" would arise from the complementary mechanisms of action of its constituent parts: the lipid-modifying effects of the fibrate component and the cholesterol absorption inhibition by sitosterol.

2.1 Fibrate Mechanism of Action: PPARα Activation

Fibrates, including fenofibrate, exert their effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3] PPARα is a nuclear receptor that regulates the expression of genes involved in lipid and lipoprotein metabolism.

Key effects of PPARα activation by fibrates include:

-

Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the catabolism of triglyceride-rich lipoproteins (VLDL and chylomicrons).

-

Increased Apolipoprotein A-I and A-II Expression: This leads to increased production of High-Density Lipoprotein (HDL).

-

Increased Fatty Acid Oxidation: Fibrates stimulate the uptake and oxidation of fatty acids in the liver and muscle.

-

Decreased Apolipoprotein C-III Expression: This apolipoprotein is an inhibitor of LPL, so its reduction further promotes triglyceride clearance.

2.2 Sitosterol Mechanism of Action: Cholesterol Absorption Inhibition

β-Sitosterol and other plant sterols have a structure similar to cholesterol. In the intestine, they compete with dietary and biliary cholesterol for incorporation into micelles, which are necessary for cholesterol absorption. This competition leads to a reduction in the amount of cholesterol absorbed into the circulation.

Section 3: Experimental Protocols

Detailed methodologies for key experiments related to the components of "this compound" are provided below.

3.1 In Vitro PPARα Activation Assay

This protocol describes a cell-based reporter assay to determine the activation of PPARα by a test compound like a fibrate.

Workflow:

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Transfection: Cells are seeded in 24-well plates and co-transfected with a PPARα expression plasmid, a peroxisome proliferator response element (PPRE)-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, the medium is replaced with fresh medium containing the test compound (e.g., fenofibric acid, the active metabolite of fenofibrate) at various concentrations or a vehicle control (e.g., DMSO).

-

Luminometry: Following a 24-hour incubation with the test compound, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold activation is calculated relative to the vehicle control.

3.2 In Vivo Cholesterol Absorption Study

This protocol outlines an animal study to assess the effect of a compound like sitosterol on cholesterol absorption.

Methodology:

-

Animal Model: Male C57BL/6 mice are used. They are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Acclimation and Diet: Mice are acclimated for one week and then fed a diet containing the test compound (sitosterol) or a control diet for two weeks.

-

Tracer Administration: On the day of the experiment, mice are fasted for 4 hours and then administered an oral gavage of corn oil containing [³H]-cholesterol and [¹⁴C]-sitostanol (as a non-absorbable marker).

-

Fecal Collection: Feces are collected for 72 hours post-gavage.

-

Sample Analysis: The fecal samples are homogenized, and the levels of [³H] and [¹⁴C] are determined by liquid scintillation counting.

-

Calculation of Cholesterol Absorption: The percentage of cholesterol absorption is calculated using the following formula: % Absorption = 100 * (1 - (fecal [³H]/[¹⁴C]) / (dosed [³H]/[¹⁴C]))

Section 4: Quantitative Data Summary

The following tables summarize the expected quantitative effects of fenofibrate and sitosterol on lipid parameters based on clinical and preclinical data.

Table 3: Typical Effects of Fenofibrate Monotherapy on Lipid Profile

| Parameter | Change from Baseline |

| Triglycerides | ↓ 30-50% |

| Total Cholesterol | ↓ 15-25% |

| LDL-Cholesterol | ↓ 10-20% |

| HDL-Cholesterol | ↑ 10-20% |

| Apolipoprotein B | ↓ 15-25% |

| Apolipoprotein A-I | ↑ 5-15% |

Table 4: Typical Effects of Sitosterol Supplementation on Cholesterol Levels

| Parameter | Change from Baseline |

| Total Cholesterol | ↓ 5-10% |

| LDL-Cholesterol | ↓ 8-15% |

| HDL-Cholesterol | No significant change |

| Triglycerides | No significant change |

While "this compound" is not a formally recognized compound, the conceptual combination of a fibrate like fenofibrate and a plant sterol like β-sitosterol presents a dual-pronged approach to managing dyslipidemia. The fibrate component would primarily address high triglyceride levels and low HDL cholesterol through PPARα activation, while the sitosterol component would specifically target the reduction of LDL cholesterol by inhibiting its absorption. This technical guide provides the foundational chemical, mechanistic, and experimental details for understanding the individual components that would comprise such a combination therapy. Further research would be required to evaluate the safety and efficacy of a co-formulated product.

References

An In-depth Technical Guide to the Discovery and Synthesis of Fenofibrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate is a third-generation fibric acid derivative used for the treatment of hyperlipidemia and hypercholesterolemia.[1][2][3] It functions as a prodrug, rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[4] This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of fenofibrate, along with its physicochemical properties and relevant clinical data. Fenofibrate was first patented in 1969 and approved for medical use in 1975.[5] In 2023, it was the 83rd most commonly prescribed medication in the United States, with over 8 million prescriptions.

Physicochemical Properties of Fenofibrate

Fenofibrate is a white crystalline solid with the following properties:

| Property | Value | Unit | Source |

| Molecular Formula | C₂₀H₂₁ClO₄ | ||

| Molecular Weight | 360.8 | g/mol | |

| Melting Point | 79 - 82 | °C | |

| logPoct/wat | 4.680 | ||

| Water Solubility | Very poorly soluble | ||

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and DMF | mg/mL | |

| UV/Vis λmax | 287 | nm |

Synthesis of Fenofibrate

A common and industrially scalable method for the synthesis of fenofibrate involves the esterification of fenofibric acid.

Experimental Protocol: Synthesis of Fenofibrate

Materials:

-

Fenofibric acid

-

Dimethyl sulfoxide (DMSO)

-

Isopropyl acetate

-

Potassium carbonate (K₂CO₃)

-

2-bromopropane

-

Isopropanol

-

Pure water

Procedure:

-

A solution of fenofibric acid in a mixture of dimethyl sulfoxide and isopropyl acetate is prepared.

-

Potassium carbonate is added to the solution at ambient temperature with stirring.

-

The reaction mixture is heated to 85-90°C for 45 minutes.

-

The temperature is then lowered to approximately 80°C, and 2-bromopropane and additional isopropyl acetate are added over 50 minutes.

-

The mixture is stirred at 85-95°C for 5 hours.

-

After cooling to about 80°C, the solvents are removed by concentration.

-

Isopropanol and pure water are added to the residue, and the mixture is brought to a gentle reflux for 10 minutes, followed by hot filtration.

-

The filtrate is slowly cooled to 0°C with stirring to induce crystallization.

-

The crystallized fenofibrate is collected by filtration, washed with ice-cold isopropanol, and dried under a vacuum at 45-50°C.

This process yields fenofibrate with a purity of greater than 99.5%.

Synthesis Workflow

Caption: Industrial synthesis workflow for Fenofibrate.

Mechanism of Action

Fenofibrate's therapeutic effects are mediated by its active metabolite, fenofibric acid, which is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism.

The activation of PPARα by fenofibric acid leads to:

-

Increased Lipolysis: Upregulation of lipoprotein lipase (LPL) and downregulation of apolipoprotein C-III (ApoC-III), leading to enhanced catabolism of triglyceride-rich lipoproteins.

-

Increased Fatty Acid Oxidation: Stimulation of genes involved in fatty acid uptake and beta-oxidation in the liver.

-

Increased HDL Cholesterol: Increased expression of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL).

-

Reduced VLDL Production: A combination of increased fatty acid catabolism and reduced triglyceride synthesis results in decreased production of very-low-density lipoprotein (VLDL) by the liver.

PPARα Signaling Pathway

Caption: Fenofibrate's mechanism via PPARα activation.

Clinical Efficacy and Pharmacokinetics

Numerous clinical trials have demonstrated the efficacy of fenofibrate in managing dyslipidemia.

Clinical Trial Data

| Trial | Population | Treatment | Key Findings |

| FIELD Study | 9,795 patients with type 2 diabetes | Fenofibrate 200 mg/day vs. placebo | - 11% non-significant reduction in the primary endpoint (non-fatal MI and CHD death).- 24% reduction in non-fatal myocardial infarction.- 27% relative risk reduction in cardiovascular disease events in patients with marked dyslipidemia. |

| ACCORD-Lipid Trial | Patients with type 2 diabetes | Fenofibrate + simvastatin vs. placebo + simvastatin | Showed a benefit of fenofibrate in the subgroup of patients with high triglycerides and low HDL-C. |

| LENS Trial | >1,100 patients with diabetic retinopathy | Fenofibrate vs. placebo | 27% reduction in the progression of diabetic retinopathy or the need for treatment. |

| PBC Trial | 117 treatment-naive patients with Primary Biliary Cholangitis | Fenofibrate + UDCA vs. UDCA alone | Combination therapy resulted in a significantly higher biochemical response rate (81.4% vs. 64.3%). |

Pharmacokinetic Parameters of Fenofibric Acid

| Parameter | Value | Unit | Condition |

| Half-life | 23 | hours | Healthy subjects |

| up to 143 | hours | Patients with renal failure | |

| Cmax | 23 | mg/L | Steady-state, 200mg micronized fenofibrate |

| Tmax | ~5.4 | hours | Steady-state, 200mg micronized fenofibrate |

| Volume of Distribution | 0.89 | L/kg | |

| Protein Binding | >99% | Primarily to albumin | |

| Oral Clearance | 1.1 - 1.2 | L/h | |

| Excretion | 60-88% in urine, 5-25% in feces | % of dose |

Note: The absorption of fenofibrate is significantly increased when taken with food.

Conclusion

Fenofibrate is a well-established therapeutic agent for the management of dyslipidemia. Its synthesis is well-documented and scalable for industrial production. The mechanism of action, centered on the activation of PPARα, is well understood and leads to beneficial effects on lipid metabolism. Clinical evidence supports its use in reducing triglyceride levels, with emerging data suggesting benefits in diabetic retinopathy and primary biliary cholangitis.

References

Unraveling the Pharmacological Profile of Fibrates: A Technical Guide

While the specific entity "Sitofibrate" does not appear in current pharmacological literature and may be a misnomer, this technical guide provides an in-depth profile of a closely related and extensively studied fibrate, Fenofibrate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its pharmacological properties, mechanism of action, and relevant experimental protocols.

Executive Summary

Fibrates are a class of amphipathic carboxylic acids that have been in clinical use for decades to treat dyslipidemia.[1] They are particularly effective in lowering high concentrations of triglycerides and very-low-density lipoprotein (VLDL) in the plasma, while also moderately increasing high-density lipoprotein (HDL) levels.[1] The pharmacological effects of fibrates are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of numerous genes involved in lipid metabolism. This guide will focus on Fenofibrate as a representative member of this class, detailing its pharmacological actions and the experimental methodologies used to elucidate them.

Mechanism of Action: A Multi-faceted Approach to Lipid Regulation

The primary mechanism of action of fibrates involves the activation of PPARα.[2] This ligand-activated transcription factor heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates gene expression, leading to a cascade of effects on lipid and lipoprotein metabolism.

Key Signaling Pathways:

-

Increased Lipoprotein Lipase (LPL) Synthesis: Fibrates upregulate the expression of the LPL gene, an enzyme responsible for the hydrolysis of triglycerides in VLDL and chylomicrons. This leads to enhanced catabolism of triglyceride-rich lipoproteins.

-

Apolipoprotein Regulation: Fibrates increase the expression of apolipoproteins A-I and A-II, which are major protein components of HDL, thereby promoting HDL formation. Conversely, they decrease the expression of apolipoprotein C-III, an inhibitor of LPL activity, further enhancing triglyceride clearance.

-

Fatty Acid Oxidation: Fibrates stimulate the hepatic uptake and β-oxidation of fatty acids by upregulating the expression of genes involved in fatty acid transport and mitochondrial and peroxisomal fatty acid oxidation. This reduces the availability of fatty acids for triglyceride synthesis.

-

Reduced Triglyceride Synthesis: By modulating the expression of key enzymes involved in hepatic triglyceride synthesis, fibrates lead to a decrease in VLDL production and secretion.

Below is a diagram illustrating the primary signaling pathway of fibrates.

Caption: Fibrate Mechanism of Action via PPARα.

Pharmacokinetics of Fenofibrate

Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the body to its active metabolite, fenofibric acid.[3] Fenofibric acid is responsible for the systemic pharmacological effects.

| Parameter | Value | Reference |

| Absorption | Well absorbed, absorption is increased with food. | |

| Metabolism | Rapidly hydrolyzed to fenofibric acid. Fenofibric acid is then primarily conjugated with glucuronic acid. | [3] |

| Active Metabolite | Fenofibric Acid | |

| Protein Binding | >99% (Fenofibric Acid) | |

| Elimination Half-life | Approximately 20 hours (Fenofibric Acid) | |

| Excretion | Primarily via urine as metabolites, mainly fenofibric acid glucuronide. |

Pharmacodynamics of Fenofibrate

The pharmacodynamic effects of fenofibrate are a direct consequence of its mechanism of action on lipid metabolism.

| Parameter | Effect | Magnitude of Change | Reference |

| Triglycerides (TG) | Decrease | 20-50% | |

| Very-Low-Density-Lipoprotein (VLDL) | Decrease | Significant | |

| Low-Density-Lipoprotein (LDL) Cholesterol | Variable (Decrease/Increase) | -5 to +20% | |

| High-Density-Lipoprotein (HDL) Cholesterol | Increase | 10-30% |

Experimental Protocols

In Vitro PPARα Activation Assay

This assay is fundamental to determining the potency of a fibrate in activating its primary molecular target.

Objective: To quantify the activation of the PPARα receptor by a test compound.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, HepG2) is co-transfected with two plasmids:

-

An expression vector for the human PPARα protein.

-

A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

-

-

Treatment: The transfected cells are incubated with varying concentrations of the test compound (e.g., fenofibric acid) for a specified period (e.g., 24 hours).

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of PPARα activation.

-

Data Analysis: The dose-response curve is plotted, and the EC50 (half-maximal effective concentration) is calculated to determine the potency of the compound.

Caption: Workflow for a PPARα Activation Assay.

Enzyme Inhibition Assays

While the primary mechanism of fibrates is not enzyme inhibition, they can be studied for their effects on various enzymes involved in lipid metabolism. General enzyme inhibition assays can be adapted for this purpose.

Objective: To determine if a compound inhibits the activity of a specific enzyme and to characterize the nature of the inhibition (e.g., competitive, non-competitive).

General Protocol:

-

Reagents:

-

Purified enzyme of interest.

-

Substrate for the enzyme.

-

Test inhibitor (e.g., fenofibric acid).

-

Buffer solution to maintain optimal pH and ionic strength.

-

-

Assay Procedure:

-

The enzyme is pre-incubated with various concentrations of the inhibitor.

-

The reaction is initiated by adding the substrate.

-

The rate of product formation or substrate depletion is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

-

Data Analysis:

-

The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration (e.g., Michaelis-Menten plot).

-

The data is then transformed (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki). The IC50 (half-maximal inhibitory concentration) can also be calculated.

-

References

- 1. 2-[4-[2-[(4-Chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid;2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetic acid | C32H32Cl3NO8 | CID 66709465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ciprofibrate | C13H14Cl2O3 | CID 2763 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-vitro Studies on Fibrates: A Technical Guide Focused on Sitofibrate Analogs

Introduction to Sitofibrate and the Fibrate Class

This compound is a lipid-lowering agent belonging to the fibrate class of drugs. Fibrates are primarily used to treat hypertriglyceridemia and mixed dyslipidemia. The therapeutic effects of fibrates are mediated through their interaction with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.

The chemical structure of this compound is 2-(4-chlorophenoxy)-2-methylpropanoic acid, 2-(4-chlorophenoxy)-2-methylpropyl ester. While its specific in-vitro profile is not extensively documented, its mechanism of action is presumed to be consistent with other members of the fibrate class.

Fibrates, upon binding to and activating PPARα, form a heterodimer with the Retinoid X Receptor (RXR).[1][2][3][4][5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This modulation leads to a cascade of effects that ultimately result in reduced plasma triglycerides and, in some cases, a modest increase in high-density lipoprotein (HDL) cholesterol.

Core Mechanism of Action: PPARα Activation

The primary molecular mechanism of fibrates is the activation of PPARα. In-vitro assays are crucial for quantifying the potency and efficacy of fibrates in activating this nuclear receptor.

Experimental Protocol: In-vitro PPARα Transactivation Assay

This assay measures the ability of a compound to activate PPARα and induce the expression of a reporter gene.

Objective: To quantify the dose-dependent activation of PPARα by a test compound (e.g., a fibrate).

Materials:

-

HEK293T cells (or other suitable mammalian cell line)

-

Expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARα fused to the GAL4 DNA-binding domain (GAL4-PPARα-LBD).

-

Reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium (e.g., DMEM) and supplements.

-

Test compound (e.g., Fenofibric acid, the active metabolite of Fenofibrate) and vehicle control (e.g., DMSO).

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a suitable density to achieve 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the GAL4-PPARα-LBD expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the instructions of the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the fold induction of luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualization of PPARα Activation Pathway

Caption: Fibrate activation of the PPARα signaling pathway.

Downstream In-vitro Effects of Fibrate-Mediated PPARα Activation

The activation of PPARα by fibrates leads to changes in the expression of genes involved in lipid metabolism. Key downstream effects that can be studied in vitro include the modulation of lipoprotein lipase activity and cholesterol metabolism.

Regulation of Lipoprotein Lipase (LPL) Activity

Fibrates are known to increase the expression and activity of LPL, an enzyme responsible for hydrolyzing triglycerides in very low-density lipoproteins (VLDL) and chylomicrons. They also decrease the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL.

Objective: To measure the effect of a fibrate on the activity of LPL in a cell-free system or in cell culture.

Materials:

-

Purified LPL or cell lysates from a relevant cell line (e.g., 3T3-L1 adipocytes).

-

A triglyceride-rich substrate (e.g., a commercially available fluorescent triglyceride substrate or a radiolabeled triolein emulsion).

-

Assay buffer.

-

Test compound (fibrate) and vehicle control.

-

Fluorometer or liquid scintillation counter.

Procedure (Cell-Free Assay):

-

Reaction Setup: In a microplate, combine the assay buffer, purified LPL, and the test compound at various concentrations.

-

Substrate Addition: Initiate the reaction by adding the triglyceride substrate.

-

Incubation: Incubate at 37°C for a specified period.

-

Measurement: Measure the fluorescence of the liberated fatty acids or the radioactivity of the partitioned fatty acids.

-

Data Analysis: Calculate the percentage of LPL activity relative to the vehicle control.

Caption: Fibrate-mediated regulation of LPL activity.

Effects on Cholesterol Metabolism

Fibrates can influence cholesterol metabolism, although their primary effect is on triglycerides. In-vitro studies have shown that fibrates can affect cholesterol biosynthesis and efflux.

Objective: To determine the effect of a fibrate on the efflux of cholesterol from macrophages.

Materials:

-

Macrophage cell line (e.g., J774 or THP-1).

-

[³H]-cholesterol.

-

Apolipoprotein A-I (ApoA-I) or HDL as a cholesterol acceptor.

-

Test compound (fibrate) and vehicle control.

-

Scintillation fluid and liquid scintillation counter.

Procedure:

-

Cell Labeling: Incubate macrophages with [³H]-cholesterol for 24 hours to label the intracellular cholesterol pools.

-

Equilibration: Wash the cells and incubate in a serum-free medium to allow for equilibration of the radiolabel.

-

Treatment and Efflux: Treat the cells with the test compound in the presence of a cholesterol acceptor (ApoA-I or HDL) for a defined period (e.g., 4-24 hours).

-

Radioactivity Measurement: Collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of cholesterol efflux as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate), multiplied by 100.

Quantitative Data Summary

The following table summarizes representative quantitative data from in-vitro studies on Fenofibrate, a well-characterized fibrate. Note: This data is not specific to this compound but is provided as a reference for the expected in-vitro activity of a fibrate.

| Parameter | Assay | Cell Line | Compound | Result | Reference |

| PPARα Activation | Luciferase Reporter Assay | Ishikawa | Fenofibrate | Significant growth inhibition at >25 µM | |

| Cell Proliferation | Cell Growth Assay | Ishikawa | Fenofibrate | 27% reduction in cell growth at 50 µM | |

| Apoptosis Induction | FACS Analysis | Ishikawa | Fenofibrate | Increased apoptosis at doses >25 µM | |

| Gene Expression | Real-Time PCR | HepG2 | Fenofibrate | Dose-dependent increase in CPT1A mRNA |

Conclusion

While direct in-vitro data for this compound remains elusive, the extensive body of research on other fibrates, particularly Fenofibrate, provides a strong framework for understanding its likely molecular mechanisms and cellular effects. The primary in-vitro action of this compound is expected to be the activation of PPARα, leading to the modulation of genes involved in lipid metabolism. This, in turn, is predicted to increase lipoprotein lipase activity and influence cholesterol homeostasis. The experimental protocols and representative data presented in this guide offer a comprehensive overview of the in-vitro methodologies used to characterize the activity of the fibrate class of compounds and can serve as a valuable resource for researchers and drug development professionals investigating this compound and related molecules. Further in-vitro studies are warranted to delineate the specific pharmacological profile of this compound.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism [infoscience.epfl.ch]

- 4. [PDF] Mechanism of action of fibrates on lipid and lipoprotein metabolism. | Semantic Scholar [semanticscholar.org]

- 5. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Lipid-Lowering Effects of Fibrates: A Focus on Early-Stage Research

A note on the topic: Initial research for "Sitofibrate" did not yield specific data on a compound with this name in early-stage lipid-lowering research. The scientific literature is rich with information on other fibrate class drugs. This guide will, therefore, focus on the well-documented lipid-lowering effects of fibrates as a class, with a particular emphasis on Fenofibrate, a widely researched and representative compound. This approach allows for a comprehensive overview that fulfills the core requirements of this technical guide.

Introduction

Fibrates are a class of amphipathic carboxylic acids that have been a cornerstone in the management of dyslipidemia for several decades. Their primary role is to address hypertriglyceridemia and low levels of high-density lipoprotein cholesterol (HDL-C). This technical guide delves into the early-stage research that elucidated the lipid-lowering effects of fibrates, focusing on their mechanism of action, quantitative effects on lipid profiles, and the experimental methodologies employed in these foundational studies.

Mechanism of Action: PPARα Activation

The lipid-modifying effects of fibrates are primarily mediated through their activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that acts as a ligand-activated transcription factor, playing a crucial role in the regulation of lipid and glucose metabolism.[3][4][5]

Signaling Pathway of Fibrate Action

The activation of PPARα by fibrates initiates a cascade of transcriptional events that ultimately lead to a more favorable lipid profile. The general signaling pathway is as follows:

Upon entering the cell, a fibrate molecule binds to and activates PPARα. This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes. This binding initiates the transcription of genes involved in various aspects of lipid metabolism.

Quantitative Effects on Lipid Profiles

Early-stage clinical research on fibrates consistently demonstrated their efficacy in modulating plasma lipid and lipoprotein concentrations. The following tables summarize the quantitative data from key studies on various fibrates.

Table 1: Effects of Fibrates on Plasma Lipids (Percentage Change from Baseline)

| Fibrate | Study Population | LDL-C | HDL-C | Triglycerides | Reference |

| Ciprofibrate (50 mg/day) | Type II Hypercholesterolemia | ↓ 13% | ↑ 8% | ↓ 22% | |

| Ciprofibrate (100 mg/day) | Type II Hypercholesterolemia | ↓ 24% | ↑ 9.8% | ↓ 30% | |

| Fenofibrate | Hypercholesterolemia | ↓ 20.3% | ↑ 11.1% | ↓ 38% | |

| Fenofibrate | Combined Hyperlipidemia | ↓ 6% | ↑ 15.3% | ↓ 45% | |

| Bezafibrate | Hypertriglyceridemia | - | ↑ 19% | ↓ 35% | |

| Clofibrate | Hypertriglyceridemia | - | - | ↓ 61% |

Note: "↓" indicates a decrease, and "↑" indicates an increase.

These studies highlight the robust effect of fibrates in lowering triglycerides and increasing HDL-C. The effect on LDL-C is more variable and can depend on the specific fibrate and the patient's baseline lipid profile.

Key Experimental Protocols

The understanding of fibrate's lipid-lowering effects was built upon various in vivo and in vitro experimental models. Below are detailed methodologies for key experiments.

In Vivo Assessment of Lipid-Lowering Efficacy in Animal Models

Objective: To determine the effect of a fibrate on plasma lipid levels in a controlled animal model of hyperlipidemia.

Experimental Workflow:

Detailed Protocol:

-

Animal Model: Male Sprague-Dawley rats are often used. Hyperlipidemia is induced by feeding a high-fat diet (e.g., 45% kcal from fat) for a period of 4-8 weeks.

-

Grouping and Treatment: Animals are randomly assigned to a control group receiving the vehicle (e.g., 0.5% carboxymethyl cellulose) and one or more treatment groups receiving the fibrate compound at different doses, administered daily via oral gavage.

-

Blood Sampling: Blood is collected from the tail vein at baseline (before treatment) and at the end of the study period. Plasma is separated by centrifugation.

-

Lipid Analysis: Plasma concentrations of total cholesterol, HDL-C, and triglycerides are determined using commercially available enzymatic assay kits. LDL-C can be calculated using the Friedewald formula (if triglycerides are <400 mg/dL) or measured directly.

In Vitro Assessment of Lipoprotein Lipase (LPL) Activity

Objective: To investigate the effect of a fibrate on the activity of lipoprotein lipase, a key enzyme in triglyceride metabolism.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes, which are known to secrete LPL.

-

Fibrate Treatment: Differentiated adipocytes are treated with the fibrate compound at various concentrations for a predetermined period (e.g., 24 hours). A vehicle-treated group serves as the control.

-

Sample Preparation: The conditioned medium containing secreted LPL is collected. Alternatively, cell lysates can be prepared to measure intracellular LPL activity.

-

LPL Activity Assay: The assay is typically performed using a substrate emulsion containing a radiolabeled triacylglycerol (e.g., [³H]triolein). The activity of LPL is determined by measuring the rate of release of radiolabeled free fatty acids. Non-radioactive, fluorescence-based assays are also available.

-

Data Analysis: The LPL activity is normalized to the total protein content of the cell lysate or a fixed volume of the conditioned medium. The results from the fibrate-treated groups are then compared to the control group to determine the effect on LPL activity.

Conclusion

The early-stage research on fibrates laid a robust foundation for their clinical use in managing dyslipidemia. Through the activation of PPARα, these compounds orchestrate a complex series of transcriptional events that lead to a significant reduction in plasma triglycerides and an increase in HDL-C levels. The experimental protocols developed during this period, from in vivo animal studies to in vitro enzymatic assays, were crucial in elucidating these mechanisms and quantifying the lipid-lowering efficacy of this important class of drugs. The data gathered from these foundational studies continue to inform our understanding of lipid metabolism and guide the development of novel therapeutic strategies.

References

- 1. Lipid-Lowering Drug Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Sitofibrate: An In-depth Technical Guide on its Potential as a Hypolipidemic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sitofibrate, a fibric acid derivative, holds potential as a hypolipidemic agent through its action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and clinical landscape of fibrates, with a specific focus on the anticipated therapeutic profile of this compound. While clinical data specific to this compound is limited in publicly available literature, this document extrapolates its potential efficacy based on extensive data from analogous fibrates such as fenofibrate and ciprofibrate. This guide details the molecular pathways influenced by PPARα activation, summarizes quantitative data from relevant clinical trials in structured tables, outlines key experimental protocols for evaluating hypolipidemic agents, and provides visualizations of critical signaling and experimental workflows.

Introduction: The Role of Fibrates in Dyslipidemia Management

Dyslipidemia, characterized by elevated levels of triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C), alongside reduced high-density lipoprotein cholesterol (HDL-C), is a major risk factor for atherosclerotic cardiovascular disease. Fibrates are a class of drugs that effectively modulate this lipid profile, primarily by lowering triglycerides and increasing HDL-C levels.[1] Their mechanism of action is centered on the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[2]

Mechanism of Action: PPARα-Mediated Lipid Modulation

The primary mechanism through which this compound and other fibrates exert their hypolipidemic effects is by activating PPARα.[2] This activation leads to a cascade of downstream events that collectively improve the lipid profile.

2.1. PPARα Activation and Gene Regulation

Upon binding to a fibrate ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to changes in protein expression and subsequent effects on lipid metabolism.

2.2. Key Downstream Effects

The activation of PPARα by fibrates leads to several key metabolic changes:

-

Increased Lipoprotein Lipase (LPL) Activity: Fibrates increase the expression of LPL, an enzyme responsible for hydrolyzing triglycerides in very-low-density lipoproteins (VLDLs) and chylomicrons. This leads to a reduction in circulating triglyceride levels.

-

Decreased Apolipoprotein C-III (ApoC-III) Expression: Fibrates suppress the production of ApoC-III, an inhibitor of LPL. This further enhances LPL activity and triglyceride clearance.

-

Increased Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) Expression: Fibrates stimulate the expression of ApoA-I and ApoA-II, the major protein components of HDL. This leads to increased HDL synthesis and reverse cholesterol transport.[2]

-

Increased Fatty Acid Oxidation: PPARα activation promotes the uptake and beta-oxidation of fatty acids in the liver, reducing the substrate available for triglyceride synthesis.

Quantitative Data from Clinical Trials of Fibrates

While specific clinical trial data for this compound is not extensively available in the public domain, the following tables summarize the quantitative effects of other fibrates on lipid and apolipoprotein levels, providing a reasonable expectation of this compound's potential performance.

Table 1: Effect of Fibrates on Plasma Lipid and Lipoprotein Levels (Percentage Change from Baseline)

| Fibrate (Daily Dose) | Study Population | Duration | Triglycerides | Total Cholesterol | LDL-C | HDL-C | VLDL-C |

| Ciprofibrate (100 mg) | Hypercholesterolemia | 12 weeks | ↓ 30%[3] | ↓ 20% | ↓ 24% | ↑ 9.8% | - |

| Fenofibrate (200 mg) | Coronary Artery Disease | 16 weeks | - | - | ↓ 22% | - | - |

| Fenofibrate (300 mg) | Hypertriglyceridemia (Type IV) | - | ↓ significant | - | ↑ significant | ↑ significant | ↓ significant |

| Fenofibrate (300 mg) | Hypertriglyceridemia (Type IIb) | - | ↓ significant | ↓ significant | ↓ significant | - | ↓ significant |

| Gemfibrozil (1200 mg) | Hypertriglyceridemia | 4 weeks | ↓ 51% | No significant change | ↑ 11% | ↑ 31% | ↓ 57% |

| Bezafibrate (400 mg) | Primary Hypercholesterolemia | - | - | - | ↓ 15.04 mg/dL | - | - |

Note: "-" indicates data not reported in the cited study.

Table 2: Comparative Efficacy of Fibrates on Apolipoprotein Levels

| Fibrate | Effect on ApoA-I | Effect on ApoB |

| Fenofibrate | ↑ | ↓ |

| Ciprofibrate | ↑ (more than fenofibrate) | ↓ (similar to fenofibrate) |

| Gemfibrozil | ↑ | ↓ |

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the hypolipidemic effects of fibrates.

4.1. Clinical Trial Protocol for Lipid-Lowering Efficacy

A typical clinical trial to assess the efficacy of a fibrate like this compound would follow a randomized, double-blind, placebo-controlled design.

4.2. In Vitro PPARα Activation Assay

This assay quantifies the ability of a compound to activate the PPARα receptor.

-

Cell Line: A human hepatoma cell line (e.g., HepG2) is commonly used.

-

Transfection: Cells are co-transfected with two plasmids:

-

An expression vector for the PPARα ligand-binding domain fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

-

-

Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., this compound).

-

Measurement: Luciferase activity is measured using a luminometer. An increase in luciferase activity indicates PPARα activation.

4.3. Lipoprotein Fractionation by Density Gradient Ultracentrifugation

This technique separates lipoproteins based on their density.

-

Sample Preparation: Plasma samples are collected from subjects.

-

Gradient Formation: A density gradient is created in an ultracentrifuge tube using solutions of different densities (e.g., potassium bromide solutions).

-

Ultracentrifugation: The plasma sample is layered on top of the gradient and centrifuged at high speed for an extended period.

-

Fraction Collection: Lipoprotein fractions (VLDL, LDL, HDL) separate into distinct bands within the gradient and are carefully collected.

-

Analysis: The lipid and protein content of each fraction is then analyzed.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a fibrate determines its dosing regimen and potential for drug-drug interactions. While specific data for this compound is limited, fibrates are generally well-absorbed orally and are extensively metabolized in the liver to their active form, fibric acid. The half-life of the active metabolite varies among different fibrates, influencing their dosing frequency.

Conclusion and Future Directions

This compound, as a member of the fibrate class, is anticipated to be an effective hypolipidemic agent, primarily through the activation of PPARα. The resulting modulation of gene expression is expected to lead to a favorable lipid profile, characterized by reduced triglycerides and increased HDL-C. While direct clinical evidence for this compound is not as robust as for other fibrates, the extensive data from related compounds strongly support its potential therapeutic value in the management of dyslipidemia.

Further research, including head-to-head comparative clinical trials, is warranted to definitively establish the efficacy and safety profile of this compound in relation to other available lipid-lowering therapies. Such studies will be crucial in defining its specific role in the clinical armamentarium for the prevention and treatment of atherosclerotic cardiovascular disease.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Fenofibrate from p-Trimethylsilylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Fenofibrate, a common lipid-regulating drug, starting from p-trimethylsilylphenol. Fenofibrate is a fibrate derivative used to treat hypercholesterolemia and hypertriglyceridemia. The synthetic route described herein involves a three-step process: 1) Deprotection of p-trimethylsilylphenol to yield hydroquinone, 2) Friedel-Crafts acylation of hydroquinone with 4-chlorobenzoyl chloride to produce the key intermediate 4-chloro-4'-hydroxybenzophenone, and 3) Williamson ether synthesis of the intermediate with isopropyl 2-bromo-2-methylpropanoate to yield the final product, Fenofibrate. This protocol offers a practical approach for the laboratory-scale synthesis of Fenofibrate and related compounds.

Introduction

Fenofibrate, the isopropyl ester of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, is a widely prescribed medication for the management of dyslipidemia. Its synthesis is of significant interest to the pharmaceutical industry. While various synthetic routes have been established, this application note details a pathway commencing with the readily available starting material, p-trimethylsilylphenol. The trimethylsilyl (TMS) group serves as a protecting group for the phenolic hydroxyl, which can be selectively removed under mild conditions. The subsequent Friedel-Crafts acylation and Williamson ether synthesis are fundamental and well-established reactions in organic chemistry, making this synthetic strategy accessible and reliable.

Overall Reaction Scheme

Caption: Synthetic workflow for Fenofibrate from p-trimethylsilylphenol.

Experimental Protocols

Step 1: Synthesis of Hydroquinone from p-Trimethylsilylphenol (Deprotection)

This procedure describes the removal of the trimethylsilyl protecting group from p-trimethylsilylphenol to yield hydroquinone.

Materials:

-

p-Trimethylsilylphenol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-trimethylsilylphenol in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 1 M TBAF solution in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude hydroquinone.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or toluene).

Step 2: Synthesis of 4-Chloro-4'-hydroxybenzophenone (Friedel-Crafts Acylation)

This protocol outlines the Friedel-Crafts acylation of hydroquinone with 4-chlorobenzoyl chloride to form the key intermediate.

Materials:

-

Hydroquinone (1.0 eq)

-

4-Chlorobenzoyl chloride (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C, slowly add 4-chlorobenzoyl chloride.

-

After the addition is complete, add a solution of hydroquinone in anhydrous DCM dropwise, maintaining the temperature at 0-5 °C.

-

After the addition of hydroquinone, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

-

Stir the mixture vigorously until the solid product precipitates.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain the crude 4-chloro-4'-hydroxybenzophenone.

-

The crude product can be purified by recrystallization from ethanol or toluene.

Step 3: Synthesis of Fenofibrate (Williamson Ether Synthesis)

This final step describes the etherification of 4-chloro-4'-hydroxybenzophenone to yield Fenofibrate.

Materials:

-

4-Chloro-4'-hydroxybenzophenone (1.0 eq)

-

Isopropyl 2-bromo-2-methylpropanoate (1.5 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetone or 2-butanone, anhydrous

-

Isopropanol

Procedure:

-

In a round-bottom flask, combine 4-chloro-4'-hydroxybenzophenone, anhydrous K₂CO₃, and anhydrous acetone (or 2-butanone).

-

Add isopropyl 2-bromo-2-methylpropanoate to the mixture.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, with stirring.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the residue with acetone.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude Fenofibrate.

-

Recrystallize the crude product from isopropanol to obtain pure Fenofibrate.

Data Presentation

| Step | Reactant 1 | Reactant 2 | Key Reagent | Solvent | Typical Yield (%) | Melting Point (°C) |

| 1 | p-Trimethylsilylphenol | - | TBAF | THF | 85-95 | 172-175 (Hydroquinone) |

| 2 | Hydroquinone | 4-Chlorobenzoyl chloride | AlCl₃ | Dichloromethane | 70-85 | 175-177 (4-Chloro-4'-hydroxybenzophenone) |

| 3 | 4-Chloro-4'-hydroxybenzophenone | Isopropyl 2-bromo-2-methylpropanoate | K₂CO₃ | Acetone | 80-90 | 79-82 (Fenofibrate) |

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Anhydrous aluminum chloride is highly reactive with water and should be handled with care.

-

4-Chlorobenzoyl chloride is corrosive and a lachrymator.

-

TBAF is corrosive and should be handled with caution.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and reproducible method for the synthesis of Fenofibrate from p-trimethylsilylphenol. The procedures are based on well-established chemical transformations and can be readily implemented in a standard organic chemistry laboratory. The provided data and experimental details will be a valuable resource for researchers and professionals involved in the synthesis of fibrate-based drugs and other pharmaceutical compounds.

Application Note: Quantification of Sitofibrate Using a Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Introduction

Sitofibrate is a fibrate class lipid-lowering agent. For quality control and research purposes, a reliable and accurate analytical method for its quantification is essential. This application note details a robust RP-HPLC method for the determination of this compound in bulk drug and pharmaceutical dosage forms. The described method is adapted from established and validated protocols for fenofibrate, a structurally related compound, ensuring high precision, accuracy, and sensitivity.

Chromatographic Conditions

The separation and quantification are achieved using a C18 column with an isocratic mobile phase, followed by UV detection. The method parameters have been optimized for excellent peak symmetry and resolution.

Experimental Protocol

1. Instrumentation

A High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Isocratic Pumping System

-

UV-Vis Detector

-

Autosampler

-

Column Oven

-

Data Acquisition and Processing Software

2. Chemicals and Reagents

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Ortho-phosphoric acid (AR Grade)

-

Methanol (HPLC Grade)

3. Chromatographic Parameters

| Parameter | Value |

| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (pH 3.0 adjusted with ortho-phosphoric acid) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

4. Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 80 µg/mL to 240 µg/mL using the mobile phase.

5. Preparation of Sample Solutions (for Tablet Dosage Form)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

-

From the filtered solution, prepare a suitable dilution to obtain a final concentration within the calibration range (e.g., 150 µg/mL).

6. Method Validation Summary

The adapted method is validated according to ICH guidelines to ensure its suitability for the intended purpose. The following validation parameters are assessed:

| Validation Parameter | Typical Results |

| Linearity (Concentration Range) | 87-232 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 99.13 - 100.74% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | To be determined for this compound |

| Limit of Quantification (LOQ) | To be determined for this compound |

| System Suitability (Tailing Factor) | < 2.0 |

| System Suitability (Theoretical Plates) | > 2000 |

7. Data Analysis

The concentration of this compound in the sample solutions is determined by comparing the peak area of the sample with the peak area of the standard from the calibration curve.

Experimental Workflowdot

// Node Definitions prep [label="Sample and Standard\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="HPLC System", fillcolor="#F1F3F4", fontcolor="#202124"]; column [label="C18 Column\n(250mm x 4.6mm, 5µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mobile_phase [label="Mobile Phase\nACN:H2O (60:40, pH 3.0)\nFlow: 1.0 mL/min", fillcolor="#34A853", fontcolor="#FFFFFF"]; detector [label="UV Detector\n(240 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; data [label="Data Acquisition\nand Processing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; results [label="Quantification of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges prep -> hplc [label="Inject 20 µL"]; mobile_phase -> hplc; hplc -> column [label="Separation"]; column -> detector [label="Elution"]; detector -> data [label="Signal"]; data -> results [label="Analysis"]; }

Application Notes and Protocols for the NMR Spectroscopic Characterization of Fenofibrate

ABSTRACT

This document provides detailed application notes and experimental protocols for the structural characterization and purity assessment of Fenofibrate using Nuclear Magnetic Resonance (NMR) spectroscopy. Fenofibrate, a widely used lipid-lowering drug, can be effectively analyzed using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques. These methods offer comprehensive structural elucidation and quantitative analysis, crucial for drug development, quality control, and metabolic studies. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry.

INTRODUCTION

Fenofibrate, chemically known as propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, is a fibric acid derivative used to treat hypercholesterolemia and hypertriglyceridemia.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure and purity. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of pharmaceutical compounds.[2] It provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei.

This application note details the use of ¹H NMR and ¹³C NMR spectroscopy for the qualitative and quantitative analysis of Fenofibrate. It includes protocols for sample preparation, data acquisition, and spectral interpretation.

DATA PRESENTATION

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Fenofibrate. These values are compiled from literature data and are essential for the structural verification of the molecule.[3][4][5]

Table 1: ¹H NMR Spectroscopic Data for Fenofibrate

| Assignment | Chemical Shift (δ) ppm (Solvent: DMSO-d₆) | Multiplicity | Integration |

| Isopropyl-CH₃ | 1.15 | Doublet | 6H |

| Gem-dimethyl-CH₃ | 1.60 | Singlet | 6H |

| Isopropyl-CH | 4.97 | Septet | 1H |

| Aromatic H (phenoxy) | 7.00 | Doublet | 2H |

| Aromatic H (benzoyl) | 7.55 | Doublet | 2H |

| Aromatic H (benzoyl) | 7.68 | Doublet | 2H |

| Aromatic H (phenoxy) | 7.72 | Doublet | 2H |

Table 2: ¹³C NMR Spectroscopic Data for Fenofibrate

| Assignment | Chemical Shift (δ) ppm |

| Isopropyl-CH₃ | 21.5 |

| Gem-dimethyl-CH₃ | 25.0 |

| Isopropyl-CH | 69.3 |

| C(CH₃)₂ | 82.5 |

| Aromatic CH (phenoxy) | 118.5 |

| Aromatic C (phenoxy) | 129.5 |

| Aromatic CH (benzoyl) | 130.5 |

| Aromatic CH (benzoyl) | 131.5 |

| Aromatic C-Cl | 135.0 |

| Aromatic C (benzoyl) | 138.0 |

| Aromatic C-O | 159.0 |

| Ester C=O | 172.5 |

| Ketone C=O | 194.5 |

EXPERIMENTAL PROTOCOLS

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of the Fenofibrate sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

-

Internal Standard (for qNMR): For quantitative analysis (qNMR), add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The chosen standard should have a resonance that does not overlap with any of the analyte signals.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 5 seconds (for quantitative analysis, ensure this is at least 5 times the longest T₁ of the protons of interest).

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the resulting spectrum.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

-

Peak Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Structural Assignment: Assign the observed signals to the corresponding nuclei in the Fenofibrate structure based on their chemical shifts, multiplicities, and integration values, as well as by comparison with reference data and 2D NMR experiments (COSY, HSQC, HMBC) if necessary.

VISUALIZATIONS

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of a small molecule like Fenofibrate using NMR spectroscopy.

Caption: Workflow for NMR-based characterization of Fenofibrate.

Logical Relationship of NMR Data for Structure Elucidation

This diagram shows the logical connections between different NMR experiments and the information derived for structural elucidation.

Caption: Logical flow of information from NMR experiments for structural elucidation.

CONCLUSION

NMR spectroscopy is an indispensable tool for the comprehensive characterization of Fenofibrate. The application of ¹H and ¹³C NMR provides definitive structural confirmation and allows for accurate purity determination. The protocols and data presented in this document serve as a robust starting point for the analysis of Fenofibrate in a research or industrial setting, ensuring the quality and integrity of this important pharmaceutical agent.

References

- 1. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. minio.scielo.br [minio.scielo.br]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

Application Note & Protocol: A Cell-Based Assay for Assessing Sitofibrate Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitofibrate, a member of the fibrate class of drugs, is recognized for its lipid-lowering properties, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism.[2][3] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes that control fatty acid transport and oxidation, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2]

This application note provides a comprehensive set of protocols for a cell-based assay to characterize the activity of this compound. The described assays are designed to be conducted in the human hepatoma cell line HepG2, a well-established in vitro model for studying liver function and drug metabolism.[4] The protocols detail methods to quantify PPARα activation, intracellular triglyceride accumulation, and the expression of PPARα target genes.

Signaling Pathway of this compound Action

The primary mechanism of this compound action involves the activation of the PPARα signaling pathway. The diagram below illustrates the key steps in this pathway.

Caption: this compound activates PPARα, leading to changes in gene expression and lipid metabolism.

Experimental Protocols

This section provides detailed protocols for three key experiments to assess the cellular activity of this compound.

PPARα Activation Luciferase Reporter Assay

This assay directly measures the ability of this compound to activate the PPARα receptor. It utilizes a reporter cell line, such as HEK293 or HepG2, stably transfected with a luciferase gene under the control of a PPRE-containing promoter.

Experimental Workflow:

Caption: Workflow for the PPARα Luciferase Reporter Assay.

Protocol:

-

Cell Seeding: Seed HEK293 or HepG2 PPARα reporter cells in a white, clear-bottom 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound in appropriate cell culture medium. A known PPARα agonist (e.g., GW7647) should be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.

-

Cell Treatment: Remove the growth medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Lysis and Luminescence Measurement: Following the manufacturer's instructions for your chosen luciferase assay system (e.g., Promega's ONE-Glo™), lyse the cells and add the luciferase substrate. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal of each well to the vehicle control to determine the fold activation.

Intracellular Triglyceride Quantification Assay

This assay measures the effect of this compound on the accumulation of intracellular triglycerides, a key downstream event of PPARα activation.

Experimental Workflow:

Caption: Workflow for the Intracellular Triglyceride Quantification Assay.

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Lipid Loading: To induce a basal level of lipid accumulation, supplement the culture medium with a fatty acid such as oleic acid (e.g., 100 µM).

-

Compound Treatment: Add this compound at various concentrations to the lipid-supplemented medium. Include a vehicle control.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them according to the protocol of your chosen triglyceride quantification kit (e.g., Promega Triglyceride-Glo™ Assay).

-

Triglyceride Measurement: Perform the enzymatic reaction and measure the resulting colorimetric or luminescent signal.

-

Data Normalization: Normalize the triglyceride levels to the total protein concentration in each well, determined by a standard protein assay (e.g., BCA assay), to account for differences in cell number.

Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression

This assay quantifies the changes in the mRNA levels of known PPARα target genes, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1), in response to this compound treatment.

Protocol:

-

Cell Culture and Treatment: Seed HepG2 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., Qiagen RNeasy Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control.

Data Presentation

Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison and interpretation.